molecular formula C7H4ClIO3 B8597557 2-Chloro-4-hydroxy-5-iodobenzoic acid

2-Chloro-4-hydroxy-5-iodobenzoic acid

Cat. No. B8597557
M. Wt: 298.46 g/mol
InChI Key: MLMCWZAYBYXJJK-UHFFFAOYSA-N
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Patent
US07531554B2

Procedure details

2-Chloro-4-hydroxybenzoic acid (5.18 g, 30.02 mmol) was dissolved in trifluoromethanesulfonic acid (25 g) and N-iodosuccinimide (6.75 g, 30.00 mmol) was added by portions at 0° C. After stirring at room temperature for 15 hr, trifluoromethanesulfonic acid (25 g) was further added, and N-iodosuccinimide (2.02 g, 8.98 mmol) was added by portions at 0° C. After stirring at room temperature for 13.5 hr, the reaction mixture was added to ice water (300 ml), and the mixture was stirred for 2 hr. The precipitated solid was collected by filtration, washed with water, and vacuum dried to give a mixture (8:2) (5.76 g) of 2-chloro-4-hydroxy-5-iodobenzoic acid and 2-chloro-3,5-diiodo-4-hydroxybenzoic acid.
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
solvent
Reaction Step One
Quantity
6.75 g
Type
reactant
Reaction Step Two
Quantity
2.02 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
25 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[I:12]N1C(=O)CCC1=O>FC(F)(F)S(O)(=O)=O>[Cl:1][C:2]1[CH:10]=[C:9]([OH:11])[C:8]([I:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
5.18 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1)O
Name
Quantity
25 g
Type
solvent
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
Quantity
6.75 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Three
Name
Quantity
2.02 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Four
Name
ice water
Quantity
300 mL
Type
reactant
Smiles
Step Five
Name
Quantity
25 g
Type
solvent
Smiles
FC(S(=O)(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 15 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for 13.5 hr
Duration
13.5 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water, and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)O)I
Measurements
Type Value Analysis
AMOUNT: MASS 5.76 g
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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